

An In-depth Technical Guide to the Chemical Structure and Properties of Fluclotizolam

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluclotizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS).[1] First synthesized in 1979, it was never commercially marketed but has appeared on the illicit drug market in recent years.[1] As a positive allosteric modulator of the y-aminobutyric acid type A (GABA-A) receptor, Fluclotizolam exhibits sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, metabolism, and analytical methods for the detection of Fluclotizolam. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the profile of this compound.

Chemical Identity and Physicochemical Properties

Fluclotizolam is classified as a thienotriazolodiazepine, structurally distinct from classical benzodiazepines due to the replacement of the benzene ring with a thiophene ring.[2]

Table 1: Chemical and Physical Properties of Fluclotizolam



Property	Value	Source(s)
IUPAC Name	2-chloro-4-(2-fluorophenyl)-9- methyl-4H-thieno[3,2-f][3] [4]triazolo[4,3-a]diazepine	
CAS Number	54123-15-8	_
Molecular Formula	C15H10CIFN4S	_
Molecular Weight	332.78 g/mol	_
Appearance	White to off-white powder	_
Melting Point	187 - 189 °C	_
Boiling Point (Predicted)	524.0 ± 60.0 °C	_
Density (Predicted)	1.57 ± 0.1 g/cm ³	_
pKa (Predicted)	2.01 ± 0.40	_
Solubility	DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL	_
UV λmax	241 nm	_

Synthesis and Purification

The synthesis of **Fluclotizolam** was first described in a 1979 patent assigned to Hoffmann-La Roche. The general synthetic strategy involves the formation of the thieno[3,2-f]triazolo[4,3-a]diazepine ring system.

Experimental Protocol: Synthesis of Fluclotizolam

The following protocol is a general representation based on the synthesis of related thienotriazolodiazepines, as detailed in the patent literature.

Step 1: Synthesis of the Thienodiazepinone Intermediate The synthesis typically starts from a substituted aminothiophene, which is reacted with a 2-halobenzoyl halide to form an amide.







This intermediate is then cyclized, often using a reagent like hexamethylenetetramine in the presence of a strong acid, to form the thienodiazepinone core structure.

Step 2: Thionation of the Thienodiazepinone The ketone group of the thienodiazepinone is converted to a thioketone. This is commonly achieved by reacting the thienodiazepinone with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide in a suitable solvent like pyridine or toluene at elevated temperatures.

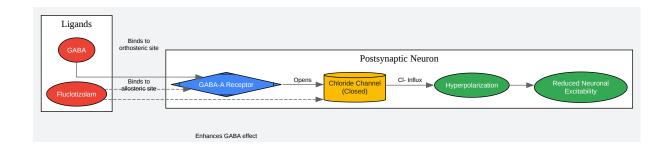
Step 3: Formation of the Triazole Ring The thienodiazepine-2-thione intermediate is then reacted with a hydrazine, such as hydrazine hydrate, to form a hydrazone. This intermediate is subsequently cyclized with a one-carbon synthon, like triethyl orthoacetate, to form the fused triazole ring, yielding the final thienotriazolodiazepine product, **Fluclotizolam**.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate, often with the use of activated carbon to remove colored impurities. Further purification can be achieved using column chromatography on silica gel.

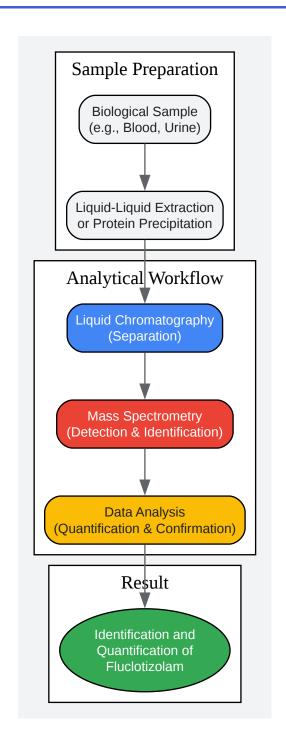
Pharmacology Mechanism of Action

Fluclotizolam acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability. This modulation of GABAergic neurotransmission is responsible for the sedative, anxiolytic, hypnotic, and muscle relaxant effects of the compound.









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